sulfanylidene-lambda~5~-phosphane CAS No. 138193-40-5](/img/structure/B14285124.png)
[2-(Dibutylboranyl)phenyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of boron, sulfur, and phosphorus atoms, which contribute to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane typically involves the reaction of dibutylborane with a phenyl-substituted phosphine sulfide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of boron, sulfur, and phosphorus, while reduction could produce simpler boron-phosphorus compounds.
科学的研究の応用
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
作用機序
The mechanism by which 2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways. The compound’s boron, sulfur, and phosphorus atoms play crucial roles in these interactions, contributing to its unique reactivity and biological activity.
類似化合物との比較
Similar Compounds
Phosphine sulfide, [2-(dibutylboryl)phenyl]diphenyl-: Shares structural similarities but may differ in reactivity and applications.
Disilane-bridged architectures: Contain silicon atoms instead of boron, leading to different electronic properties and applications.
Uniqueness
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane is unique due to its combination of boron, sulfur, and phosphorus atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
138193-40-5 |
|---|---|
分子式 |
C26H32BPS |
分子量 |
418.4 g/mol |
IUPAC名 |
(2-dibutylboranylphenyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H32BPS/c1-3-5-21-27(22-6-4-2)25-19-13-14-20-26(25)28(29,23-15-9-7-10-16-23)24-17-11-8-12-18-24/h7-20H,3-6,21-22H2,1-2H3 |
InChIキー |
VZDHDBYRWKTHDR-UHFFFAOYSA-N |
正規SMILES |
B(CCCC)(CCCC)C1=CC=CC=C1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


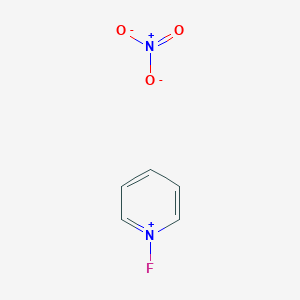
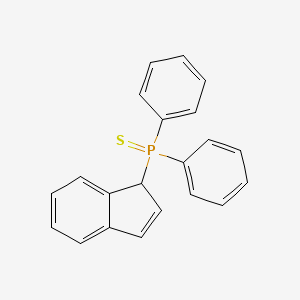
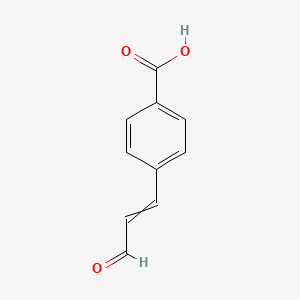
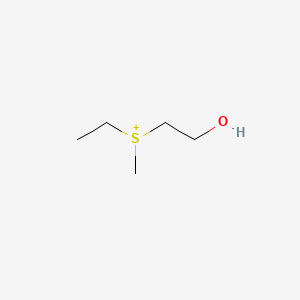
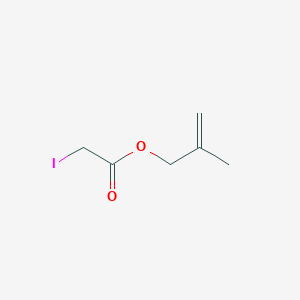
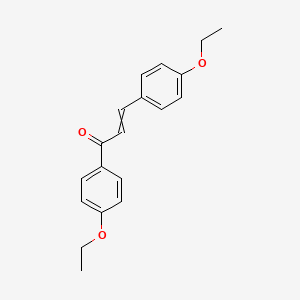
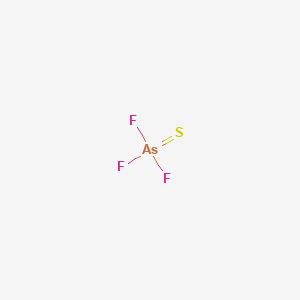
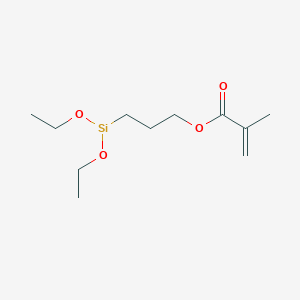
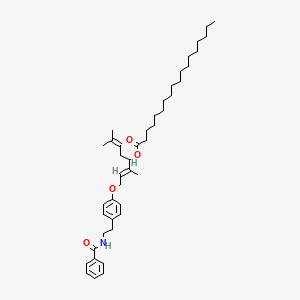
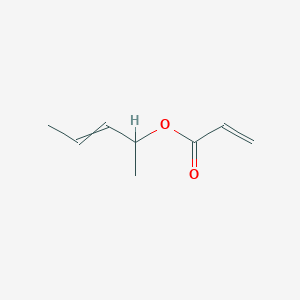
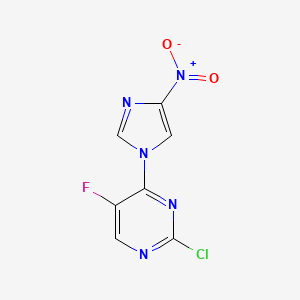
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)
